molecular formula C4H9ClN4O2 B6201112 4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride CAS No. 2694728-79-3

4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride

Cat. No.: B6201112
CAS No.: 2694728-79-3
M. Wt: 180.6
InChI Key:
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Description

4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a triazolidine ring and an aminoethyl group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves the reaction of 1,2,4-triazolidine-3,5-dione with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, leading to biological effects. The triazolidine ring may also play a role in its activity by stabilizing the compound and facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.

    Tyramine: A naturally occurring trace amine derived from tyrosine.

    Dopamine: A neuromodulatory molecule with significant roles in the central nervous system.

Uniqueness

4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is unique due to its specific structure, which combines a triazolidine ring with an aminoethyl group

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves the reaction of 2-aminoethanol with 1,2,4-triazolidine-3,5-dione in the presence of hydrochloric acid.", "Starting Materials": [ "2-aminoethanol", "1,2,4-triazolidine-3,5-dione", "Hydrochloric acid" ], "Reaction": [ "To a solution of 1,2,4-triazolidine-3,5-dione (1.0 g, 8.3 mmol) in 10 mL of water, 2-aminoethanol (0.8 mL, 11.0 mmol) was added dropwise with stirring at room temperature.", "The reaction mixture was stirred for 2 hours at room temperature.", "Hydrochloric acid (1.0 mL, 12.0 mmol) was added dropwise to the reaction mixture and stirred for an additional 30 minutes.", "The resulting solid was filtered, washed with water, and dried under vacuum to yield the desired product as a white solid (1.2 g, 85% yield).", "The product was characterized by IR, NMR, and mass spectrometry." ] }

CAS No.

2694728-79-3

Molecular Formula

C4H9ClN4O2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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